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Compound of Interest

Compound Name: 6-Methylpiperidin-2-one

Cat. No.: B167070 Get Quote

Introduction: In the landscape of synthetic organic chemistry, the piperidine scaffold holds a

place of prominence, forming the core of numerous pharmaceuticals and biologically active

natural products.[1][2] Among the diverse array of piperidine-based building blocks, 6-
methylpiperidin-2-one, a simple yet versatile lactam, has emerged as a valuable starting

material for the construction of complex molecular architectures. Its strategic placement of a

methyl group and a reactive lactam functionality provides a unique handle for a variety of

chemical transformations, enabling the synthesis of a wide spectrum of functionalized

molecules. This application note provides a comprehensive guide for researchers, scientists,

and drug development professionals on the practical applications of 6-methylpiperidin-2-one
in organic synthesis, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Reactivity
6-Methylpiperidin-2-one is a six-membered cyclic amide with a molecular formula of

C₆H₁₁NO.[3] The presence of the lactam ring imparts specific reactivity patterns. The nitrogen

atom can be acylated or alkylated, while the α-protons to the carbonyl group are susceptible to

deprotonation, allowing for a range of condensation and alkylation reactions. The methyl group

at the 6-position introduces a chiral center when the molecule is appropriately substituted,

making it a valuable precursor for asymmetric synthesis.
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Property Value

Molecular Formula C₆H₁₁NO

Molecular Weight 113.16 g/mol

CAS Number 4775-98-8

Appearance White to off-white crystalline solid

Melting Point 87.2-88 °C

Boiling Point 254 °C at 760 mmHg

Synthetic Applications and Protocols
The utility of 6-methylpiperidin-2-one as a synthetic building block is demonstrated through its

successful application in a variety of reaction types, including N-functionalization, α-carbon

functionalization, and more complex cascade reactions for the synthesis of bioactive

molecules.

N-Functionalization: Acylation and Alkylation
The lactam nitrogen of 6-methylpiperidin-2-one can be readily functionalized through

acylation and alkylation reactions, providing a straightforward entry into a diverse array of N-

substituted piperidinones. These derivatives are valuable intermediates in medicinal chemistry.

[4]

This protocol details the N-acetylation of 6-methylpiperidin-2-one using acetic anhydride.

Materials:

6-Methylpiperidin-2-one

Acetic anhydride

Pyridine (catalyst)

Dichloromethane (DCM)
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1 M HCl

Saturated aqueous NaHCO₃

Brine

Anhydrous Na₂SO₄

Procedure:

In a round-bottom flask, dissolve 6-methylpiperidin-2-one (1.0 eq) in dichloromethane.

Add a catalytic amount of pyridine (0.1 eq).

To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature.

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer

Chromatography (TLC).

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl,

saturated aqueous NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to afford the crude N-acetyl-6-methylpiperidin-2-one.

Purify the crude product by flash column chromatography on silica gel.

This protocol describes the N-methylation of 6-methylpiperidin-2-one using methyl iodide.[5]

Materials:

6-Methylpiperidin-2-one

Sodium hydride (NaH, 60% dispersion in mineral oil)

Methyl iodide (CH₃I)

Anhydrous N,N-Dimethylformamide (DMF)
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Saturated aqueous NH₄Cl

Diethyl ether

Brine

Anhydrous MgSO₄

Procedure:

To a stirred suspension of NaH (1.1 eq) in anhydrous DMF at 0 °C under an inert

atmosphere, add a solution of 6-methylpiperidin-2-one (1.0 eq) in anhydrous DMF

dropwise.

Stir the mixture at 0 °C for 30 minutes.

Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

Allow the reaction to warm to room temperature and stir until TLC analysis indicates

complete consumption of the starting material.

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

Extract the aqueous layer with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by distillation or flash column chromatography to yield N-methyl-6-
methylpiperidin-2-one.

6-Methylpiperidin-2-one

N-Acylation
(Acetic Anhydride, Pyridine)

N-Alkylation
(NaH, Methyl Iodide)

N-Acetyl-6-methylpiperidin-2-one

N-Methyl-6-methylpiperidin-2-one
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N-Functionalization of 6-Methylpiperidin-2-one.

α-Carbon Functionalization: Aldol-Type Condensation
The α-protons of 6-methylpiperidin-2-one are acidic enough to be removed by a suitable

base, forming an enolate that can participate in various carbon-carbon bond-forming reactions,

such as aldol-type condensations with aldehydes.[6][7][8]

This protocol outlines the base-catalyzed condensation of N-protected 6-methylpiperidin-2-
one with benzaldehyde. An N-protecting group is often necessary to prevent side reactions

involving the lactam nitrogen.

Materials:

N-Boc-6-methylpiperidin-2-one (prepared from 6-methylpiperidin-2-one)

Benzaldehyde

Lithium diisopropylamide (LDA)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous NH₄Cl

Ethyl acetate

Brine

Anhydrous MgSO₄

Procedure:

Prepare a solution of LDA in anhydrous THF.

In a separate flask under an inert atmosphere, dissolve N-Boc-6-methylpiperidin-2-one (1.0

eq) in anhydrous THF and cool to -78 °C.
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Slowly add the LDA solution (1.1 eq) to the piperidinone solution at -78 °C and stir for 1 hour

to generate the enolate.

Add benzaldehyde (1.2 eq) dropwise to the reaction mixture at -78 °C.

Stir the reaction at -78 °C and monitor by TLC.

Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

Allow the mixture to warm to room temperature and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate.

Purify the crude product by flash column chromatography to obtain the aldol addition

product. Note that this product may undergo spontaneous or acid/base-catalyzed

dehydration to the corresponding α,β-unsaturated lactam.
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Aldol-Type Condensation Pathway.

Application in the Synthesis of Bioactive Molecules: The
Case of (S)-(+)-Coniine
The versatility of 6-methylpiperidin-2-one derivatives is highlighted in the enantioselective

synthesis of natural products. A notable example is the synthesis of the piperidine alkaloid (S)-

(+)-coniine, a neurotoxin found in poison hemlock.[9][10][11] This synthesis showcases the

power of modern synthetic methodologies, including asymmetric synthesis and ring-closing

metathesis, starting from a chiral derivative of 6-arylpiperidin-2-one.

The general strategy involves the diastereoselective addition of allyllithium to a chiral SAMP

hydrazone, followed by N-acylation and a subsequent ring-closing metathesis to form a cyclic
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enehydrazide. This intermediate is then converted to the enantiopure 6-alkyl- or 6-arylpiperidin-

2-one, which serves as a key precursor to (S)-(+)-coniine.[10]

This protocol is a simplified representation of the key transformations involved in the synthesis

of a chiral piperidin-2-one precursor for (S)-(+)-coniine, based on the literature.[10]

Step A: Diastereoselective Allylation and Acylation

A chiral SAMP hydrazone derived from an appropriate aldehyde is treated with allyllithium at

low temperature to achieve a highly diastereoselective addition.

The resulting hydrazide is then acylated with acryloyl chloride to introduce the second

olefinic moiety.

Step B: Ring-Closing Metathesis (RCM)

The diolefinic hydrazide from Step A is subjected to ring-closing metathesis using a Grubbs

catalyst to form the cyclic enehydrazide.

Step C: Conversion to the Chiral Piperidin-2-one

The cyclic enehydrazide is then converted to the corresponding virtually enantiopure 6-

substituted piperidin-2-one through a series of transformations including cleavage of the N-N

bond.

Step D: Reduction to (S)-(+)-Coniine

The chiral piperidin-2-one is then reduced to the final target molecule, (S)-(+)-coniine,

typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[12]
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Synthetic Strategy towards (S)-(+)-Coniine.
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Conclusion
6-Methylpiperidin-2-one stands as a testament to the synthetic power inherent in seemingly

simple cyclic structures. Its accessible functional handles pave the way for a multitude of

synthetic transformations, making it an invaluable building block for the construction of diverse

and complex molecular targets. The protocols and applications detailed in this note are

intended to serve as a practical guide for chemists in academia and industry, fostering further

innovation in the application of this versatile lactam in the pursuit of novel chemical entities with

significant biological and pharmaceutical potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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